4,6-Dichloro-2-methylquinoline
Overview
Description
4,6-Dichloro-2-methylquinoline is a chemical compound with the molecular formula C10H7Cl2N and a molecular weight of 212.08 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Scientific Research Applications
4,6-Dichloro-2-methylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.
Industry: It is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
Target of Action
It is known that similar compounds, such as chlorquinaldol, exert their bactericidal effect by chelating several metal ions which act as critical enzyme cofactors .
Mode of Action
It is suggested that 8-hydroxyquinolines, a group to which this compound is related, are known to be bidentate chelators of several metal ions which act as critical enzyme cofactors . This chelation could potentially disrupt the normal functioning of these enzymes, leading to the death of the bacteria.
Biochemical Pathways
It is known that similar compounds can inhibit dna replication at higher concentrations .
Result of Action
It is known that similar compounds can affect mammalian cellular functions in vitro in several ways; at higher concentrations, they inhibit dna replication, while at lower concentrations, they may affect individual genes .
Safety and Hazards
4,6-Dichloro-2-methylquinoline is harmful by inhalation, in contact with skin, and if swallowed . It is toxic if swallowed and causes serious eye damage . It may cause long-lasting harmful effects to aquatic life . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .
Future Directions
While specific future directions for 4,6-Dichloro-2-methylquinoline are not mentioned in the sources, quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloro-2-methylquinoline can be synthesized through several methods. One common method involves the chlorination of 2-methylquinoline . The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . Another method involves the Friedländer synthesis , where aniline derivatives react with ketones in the presence of acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of 2-methylquinoline under controlled conditions to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form this compound derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 4,6-diamino-2-methylquinoline.
Oxidation: Formation of 4,6-dichloro-2-quinolinecarboxylic acid.
Reduction: Formation of this compound derivatives.
Comparison with Similar Compounds
4,6-Dichloro-2-methylquinoline can be compared with other similar compounds to highlight its uniqueness:
4,7-Dichloroquinoline: Similar in structure but differs in the position of chlorine atoms, affecting its reactivity and applications.
2-Methylquinoline: Lacks chlorine atoms, making it less reactive in substitution reactions.
4,6-Dichloro-8-methylquinoline: Similar but with an additional methyl group, which can influence its physical and chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in medicinal chemistry, material science, biology, and industry.
Properties
IUPAC Name |
4,6-dichloro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBCQZHRJZJYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90488853 | |
Record name | 4,6-Dichloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90488853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53342-53-3 | |
Record name | 4,6-Dichloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90488853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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